Product packaging for Ethyl 2-cyanopent-2-enoate(Cat. No.:CAS No. 144918-37-6)

Ethyl 2-cyanopent-2-enoate

Cat. No.: B1307612
CAS No.: 144918-37-6
M. Wt: 153.18 g/mol
InChI Key: HECULCWTVRHVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyanopent-2-enoate is a cyanoacetate ester derivative that serves as a versatile building block in organic synthesis. Its molecular structure features two key functional groups—a nitrile and a carboxylate ester—flanking an acidic methylene site or an activated double bond, making it a valuable substrate for condensation reactions . Compounds in this class are frequently employed in the synthesis of complex heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals . For instance, related cyanoacetate esters are used as key precursors in synthesizing a range of heterocycles, including purine derivatives like caffeine and theophylline, as well as pyrazole and coumarin structures . The reactivity of this compound allows researchers to functionalize it at multiple sites: the nitrile group can undergo transformations, the ester group is susceptible to nucleophilic attack or hydrolysis, and the activated double bond or methylene group can act as a nucleophile in reactions such as Knoevenagel condensations . This multi-functionality makes it a valuable reagent for constructing complex molecular architectures, exploring new synthetic methodologies, and developing novel compounds with potential biological activity. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1307612 Ethyl 2-cyanopent-2-enoate CAS No. 144918-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144918-37-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 2-cyanopent-2-enoate

InChI

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3

InChI Key

HECULCWTVRHVGP-UHFFFAOYSA-N

SMILES

CCC=C(C#N)C(=O)OCC

Canonical SMILES

CCC=C(C#N)C(=O)OCC

Origin of Product

United States

Significance of Alpha,beta Unsaturated Cyano Esters in Synthetic Methodologies

Alpha,beta-unsaturated cyano esters, the chemical class to which ethyl 2-cyanopent-2-enoate belongs, are valuable precursors in organic synthesis due to the presence of multiple reactive sites. The electrophilic nature of the double bond allows for a variety of nucleophilic addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

One of the most fundamental reactions for synthesizing these compounds is the Knoevenagel condensation. researchgate.netsci-hub.se This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. researchgate.netgoogle.com The initial product is often an α,β-unsaturated ketone, which serves as a key intermediate. sci-hub.se The reaction is a modification of the aldol (B89426) condensation and is a reliable method for creating carbon-carbon double bonds. sci-hub.se The choice of catalyst, which can range from organic bases like piperidine (B6355638) and pyridine (B92270) to ionic liquids, can influence the reaction's efficiency and conditions. sci-hub.segoogle.comrsc.org

The resulting α,β-unsaturated cyano esters can undergo a variety of transformations. For instance, they are susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles. Furthermore, the nitrile and ester functionalities can be selectively reduced or hydrolyzed to yield amines, aldehydes, or carboxylic acids. acs.org For example, the reduction of the carbon-carbon double bond in α,β-unsaturated esters and nitriles can be achieved with high selectivity using reagents like sodium cyanoborohydride. acs.org This reactivity makes them key building blocks in the synthesis of diverse molecular architectures, including heterocyclic compounds and polymers. google.com

Overview of Research Trajectories for Ethyl 2 Cyanopent 2 Enoate and Its Analogues

Classical Condensation Approaches

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, this typically involves the reaction of propanal with ethyl cyanoacetate. chemsrc.com

The reaction is generally catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene (B1212753) compound without promoting the self-condensation of the aldehyde. wikipedia.org Piperidine (B6355638) is a commonly employed and efficient organocatalyst for Knoevenagel condensations. researchgate.net The mechanism involves the formation of an enolate ion from ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of propanal. Subsequent elimination of a water molecule results in the formation of this compound.

The reaction conditions, including the choice of catalyst and solvent, can influence the reaction rate and yield. For instance, studies on similar reactions have explored various catalysts, including primary and secondary amines, and have investigated the reaction in different solvents or even under solvent-free conditions. sigmaaldrich.comicm.edu.pl

Condensation involving Cyanoacetic Acid Derivatives and Carbonyl Compounds

A closely related and fundamental approach involves the direct condensation of cyanoacetic acid derivatives with carbonyl compounds. cyberleninka.ru Cyanoacetic acid itself is a versatile reagent in organic synthesis. wikipedia.orgscielo.br For the synthesis of this compound, ethyl cyanoacetate is the key starting material. chemsrc.comsigmaaldrich.cn

The reaction proceeds by reacting ethyl cyanoacetate with propanal in the presence of a suitable catalyst. chemsrc.com This method is a direct application of the principles of the Knoevenagel condensation. The active methylene group in ethyl cyanoacetate is readily deprotonated by a base, creating a nucleophilic carbanion that adds to the electrophilic carbonyl carbon of propanal. The subsequent dehydration step furnishes the desired α,β-unsaturated product.

Table 1: Knoevenagel Condensation for the Synthesis of this compound Analogs This table is interactive. Users can sort columns by clicking on the headers.

Aldehyde/Ketone Active Methylene Compound Catalyst Product Yield (%) Reference
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine Charge transfer complex - wikipedia.org
Benzaldehyde Ethyl cyanoacetate Amino-functionalized silica Ethyl α-cyanocinnamate up to 96% icm.edu.pl
Substituted Benzaldehydes Octyl cyanoacetate Piperidine Substituted octyl phenylcyanoacrylates - researchgate.net
4-Chlorobenzaldehyde Ethyl 2-cyanopentanoate Piperidine Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate 76%

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the emergence of powerful catalytic systems that offer high efficiency, selectivity, and functional group tolerance. Palladium and nickel catalysts, in particular, have been instrumental in developing novel routes to cyano-containing compounds.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. nih.govrsc.org While direct palladium-catalyzed cyanation is a common method for synthesizing aryl nitriles from aryl halides, its application to the synthesis of α,β-unsaturated nitriles like this compound is less direct but conceptually related through the formation of carbon-cyanide bonds. nih.govscispace.comnih.govresearchgate.net These reactions often face challenges such as catalyst deactivation by cyanide ions. nih.gov

A relevant and sophisticated palladium-catalyzed strategy is the decarboxylative allylic alkylation of cyanoacetates. rsc.orgrsc.orgresearchgate.netdntb.gov.uaresearchgate.net This method has been successfully employed to create chiral acyclic quaternary carbon stereocenters in nitrile-containing compounds. rsc.orgrsc.orgresearchgate.net In a typical reaction, a palladium catalyst facilitates the reaction of an allylic substrate with a cyanoacetate derivative, which undergoes decarboxylation in the process. rsc.orgrsc.org For instance, the palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates with methylene cyclic carbamates has been shown to produce enantioenriched products in high yields and with good enantioselectivities. rsc.orgrsc.orgresearchgate.net This methodology highlights the potential of palladium catalysis for constructing complex cyano-containing molecules.

A specific example of a related palladium-catalyzed cyanation involves the reaction of (Z)-ethyl 3-(trifluoromethylsulfonyloxy)pent-2-enoate with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to produce (Z)-ethyl 3-cyanopent-2-enoate. acs.org

Nickel-catalyzed reactions have also emerged as powerful tools in organic synthesis. rsc.org Specifically, the nickel-catalyzed hydrocyanation of alkynoates offers a direct route to β-cyanoalkenes, which are structurally analogous to this compound. rsc.org This method provides a regio- and stereoselective approach to these compounds. rsc.org

In a typical procedure, an alkynoate is treated with a cyanide source in the presence of a nickel catalyst. The reaction proceeds with high selectivity to yield the syn-addition product. rsc.org For example, nickel-catalyzed hydrocyanation of terminal alkynes using zinc cyanide (Zn(CN)₂) and water as the hydrogen source has been demonstrated to be an efficient method for producing vinyl nitriles under mild conditions, avoiding the use of hazardous hydrogen cyanide. organic-chemistry.org While not a direct synthesis of this compound, this methodology showcases the potential of nickel catalysis for the synthesis of related α,β-unsaturated cyano compounds. rsc.orgrsc.orgresearchgate.net

Table 2: Advanced Catalytic Syntheses for Cyanoenoate Analogs This table is interactive. Users can sort columns by clicking on the headers.

Reaction Type Substrate Catalyst System Product Key Feature Reference
Palladium-Catalyzed Cyanation (Z)-Ethyl 3-(trifluoromethylsulfonyloxy)pent-2-enoate Pd(PPh₃)₄, Zn(CN)₂ (Z)-Ethyl 3-cyanopent-2-enoate Direct cyanation of a vinyl triflate acs.org
Palladium-Catalyzed Decarboxylative Allylic Alkylation α-Benzyl cyanoacetates and methylene cyclic carbamates Pd₂(dba)₃·CHCl₃, Chiral Ligand Enantioenriched nitrile-containing products Asymmetric synthesis of quaternary carbons rsc.orgrsc.org
Nickel-Catalyzed Hydrocyanation Alkynoates Nickel catalyst syn-β-Cyanoalkenes Regio- and stereoselective rsc.org
Nickel-Catalyzed Hydrocyanation Terminal Alkynes Nickel catalyst, Zn(CN)₂ Vinyl nitriles Avoids use of HCN organic-chemistry.org

Stereoselective and Asymmetric Synthesis

The precise control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for producing compounds with specific biological or material properties. For this compound and its analogs, both chemoenzymatic and enantioselective approaches have been developed to yield specific stereoisomers.

Chemoenzymatic Bioreduction of Beta-Cyanoacrylate Esters

A powerful strategy for the asymmetric synthesis of precursors for important pharmaceutical compounds involves the bioreduction of β-cyanoacrylate esters using ene-reductases. nih.govscienceopen.comacs.orgnih.gov This chemoenzymatic approach offers an elegant alternative to traditional metal-dependent hydrogenation methods. nih.gov

The process has been successfully applied to create a library of chiral β-cyano esters. nih.gov A key finding is that the stereochemical outcome of the reaction can be effectively controlled by two main factors:

Substrate-engineering : By varying the size of the alkoxy moiety of the ester, it is possible to influence the stereoselectivity of the enzymatic reduction. nih.govscienceopen.comacs.org

Isomer selection : The use of stereochemically pure (E)- or (Z)-isomers of the starting β-cyanoacrylate ester allows for the selective synthesis of either the (R)- or (S)-enantiomer of the product. nih.govscienceopen.comacs.org

For instance, the bioreduction of (E)-β-cyanoacrylate esters generally yields the (S)-products, while the reduction of their (Z)-counterparts produces the (R)-β-cyano esters. acs.org This methodology has been shown to achieve up to quantitative conversion and produce the desired products in enantiomerically pure form. nih.govscienceopen.comacs.org The utility of this system has been further enhanced by the use of mutant variants of enzymes like OPR1, which can lead to improved stereoselectivities and conversions, and the approach has been demonstrated on a preparative scale. scienceopen.comacs.orgnih.gov

The synthesis of the starting β-cyanoacrylate esters, such as (Z)-Ethyl 3-cyanopent-2-enoate, is typically achieved from the corresponding β-keto ester via an enol triflate precursor. nih.govacs.org This multi-step process involves the initial synthesis of the keto ester, followed by conversion to the enol triflate, and finally cyanation to yield the desired α,β-dehydro cyanoester. nih.govacs.org

Enantioselective Approaches in Cyanoacrylate Ester Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of cyanoacrylate esters, this is crucial for applications where a specific stereoisomer is required. Asymmetric bioreduction using ene-reductases stands out as a highly effective enantioselective approach. acs.org

Research has demonstrated that by selecting the appropriate enzyme and the geometric isomer ((E) or (Z)) of the substrate, it is possible to access both enantiomers of the resulting β-cyano esters with high enantiomeric excess (ee). acs.org For example, using various ene-reductases from the Old Yellow Enzyme (OYE) family, the (E)-isomer of a β-cyanoacrylate ester can be converted to the (S)-product with excellent conversion and stereoselectivity. acs.org Conversely, the (Z)-isomer can be used to obtain the (R)-product. acs.org

The following table summarizes the bioreduction of (E)- and (Z)-isomers of ethyl 3-cyanobut-2-enoate and ethyl 3-cyanopent-2-enoate using different ene-reductases, highlighting the achievable stereoselectivity.

SubstrateEnzymeProductEnantiomeric Excess (ee)Conversion (c)
(E)-ethyl 3-cyanobut-2-enoateOYE2, OYE3, EBP1(S)-ethyl 3-cyanobutanoate>99%>99%
(Z)-ethyl 3-cyanobut-2-enoateNCR(R)-ethyl 3-cyanobutanoate>99%94%
(E)-ethyl 3-cyanopent-2-enoateOYEs 1–3, NCR(S)-ethyl 3-cyanopentanoate>99%>99%
(Z)-ethyl 3-cyanopent-2-enoateOPR3, XenB, NCR(R)-ethyl 3-cyanopentanoate>99%>99%

Table based on data from a 2013 study on the asymmetric bioreduction of β-cyanoacrylate esters. acs.org

Industrial Production Methodologies and Process Optimization for Cyanoacrylate Esters

The industrial-scale production of cyanoacrylate esters, which are the primary components of "superglues," has been a subject of extensive research and development since their discovery. raajournal.com The most prevalent manufacturing method is the Knoevenagel condensation. nih.govgoogle.comgoogle.com

This process involves the condensation reaction of an alkyl cyanoacetate with formaldehyde (B43269) in the presence of a base catalyst. nih.govgoogle.comcore.ac.ukgoogle.com This initial reaction forms a polymer or oligomer of the cyanoacrylate. google.comcore.ac.ukgoogle.com The key subsequent step is the thermal depolymerization, or "cracking," of this polymer at elevated temperatures (140-260°C) under vacuum. nih.govgoogle.comcore.ac.uk The resulting liquid monomer is then distilled off to yield the final product. nih.govgoogle.com

Over the years, significant efforts have been made to optimize this process to enhance yield, purity, and stability of the alkyl α-cyanoacrylate monomers. raajournal.com Process development has focused on several areas:

Catalyst optimization : Fine-tuning the base catalyst used in the condensation step. raajournal.com

Impurity removal : Developing methods for in-situ removal of impurities. raajournal.com

Heat transfer : Utilizing improved heat transfer solvents. raajournal.com

Distillation techniques : Employing methods like azeotropic distillation. raajournal.com

A major challenge in the production and storage of cyanoacrylate monomers is their propensity for rapid anionic polymerization in the presence of weak bases like moisture. raajournal.comindexcopernicus.com To prevent premature polymerization, acidic gaseous inhibitors such as sulfur dioxide are often used. google.com Additionally, free radical inhibitors may be added to prevent polymerization initiated by factors like light during storage. google.com

Alternative synthetic routes have also been explored, including:

Transesterification of cyanoacrylate monomers with alcohols. google.comraajournal.com

Direct esterification of cyanoacrylic acid with alcohols. google.comraajournal.com

Pyrolysis of 3-alkoxy-2-cyanopropionates. raajournal.com

However, the Knoevenagel condensation followed by depolymerization remains the most common and economically viable method for producing low molecular weight cyanoacrylate esters. google.com

Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyanopent 2 Enoate

Nucleophilic Addition Reactions

The electron-withdrawing nature of the ester and cyano groups polarizes the carbon-carbon double bond, making the β-carbon (C4) electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of ethyl 2-cyanopent-2-enoate.

The most prominent reaction of this compound is the Michael addition, a type of conjugate or 1,4-addition. chemtube3d.commasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). byjus.comlibretexts.org This process is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

A wide array of nucleophiles can act as Michael donors. These are typically "soft" nucleophiles, which include stabilized carbanions like enolates, as well as heteroatom nucleophiles such as amines, thiols, and phosphines. masterorganicchemistry.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. byjus.com

Below is a table summarizing potential Michael addition reactions with this compound, showcasing a variety of Michael donors.

Michael Donor (Nucleophile)Donor TypeCatalyst/BaseProduct Type
Diethyl malonateCarbon (Enolate)Sodium ethoxide1,5-Dicarbonyl compound
Cyclohexanone (B45756)Carbon (Enolate)LDA or Base1,5-Dicarbonyl compound
ThiophenolSulfurTriethylamineThioether derivative
Piperidine (B6355638)NitrogenNoneβ-Amino ester
Lithium dimethylcuprateCarbon (Organometallic)N/AAlkylated product

Nucleophilic additions to α,β-unsaturated systems like this compound can, in principle, occur at two electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The regiochemical outcome is largely dictated by the nature of the nucleophile, a concept often explained by Hard-Soft Acid-Base (HSAB) theory.

Regioselectivity : Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the harder electrophilic center, the carbonyl carbon, leading to 1,2-addition products. In contrast, softer nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), preferentially attack the softer β-carbon, resulting in the 1,4-addition (Michael) product. masterorganicchemistry.comyoutube.comyoutube.com Therefore, reactions with this compound using stabilized enolates or organocuprates are highly regioselective for the Michael adduct. researchgate.netlibretexts.org

Stereoselectivity : The Michael addition to this compound can create up to two new stereocenters, at the α- and β-carbons (C2 and C3 of the pentanoate backbone). Controlling the stereochemistry of these centers is a significant area of research. Asymmetric Michael additions can be achieved with high levels of diastereoselectivity and enantioselectivity by employing chiral catalysts, such as chiral amines or phase-transfer catalysts, or by using chiral auxiliaries attached to the nucleophile or the substrate. byjus.com The stereochemical outcome is influenced by the transition state geometry, where the catalyst or auxiliary directs the nucleophilic attack to one face of the molecule over the other. libretexts.org

Reactions Involving the Cyano Group

The cyano group in this compound is a versatile functional group that can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The hydrolysis of this compound can affect both the ester and the nitrile functionalities, with the outcome depending on the reaction conditions.

Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., heating with dilute HCl or H₂SO₄), both the ester and the nitrile groups can be hydrolyzed. chemguide.co.uklibretexts.orglibretexts.org Typically, the ester hydrolyzes to a carboxylic acid and ethanol. The nitrile group can also be hydrolyzed under these conditions, first to an amide and then, upon further heating, to a carboxylic acid. The relative rates of hydrolysis will determine the final product, but forcing conditions can lead to the corresponding dicarboxylic acid. lumenlearning.com

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base like sodium hydroxide, the ester group is readily saponified to yield a carboxylate salt and ethanol. chemguide.co.uklibretexts.org This reaction is generally irreversible and proceeds to completion. lumenlearning.com The nitrile group is more resistant to basic hydrolysis but can be converted to a carboxylate upon heating with a strong base.

ConditionFunctional Group ReactingPrimary Product
Dilute Acid (H₃O⁺), HeatEster2-Cyanopent-2-enoic acid
Conc. Acid (H₃O⁺), Prolonged HeatEster and NitrilePent-2-ene-1,2-dicarboxylic acid
Dilute Base (OH⁻), HeatEsterSalt of 2-cyanopent-2-enoic acid

The reduction of this compound can target the carbon-carbon double bond, the cyano group, or both, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation : This is a common method for reduction. tcichemicals.com Depending on the catalyst and conditions (pressure, temperature), different outcomes are possible.

Reduction of C=C bond : With catalysts like Palladium on carbon (Pd/C), the C=C double bond is often preferentially reduced, yielding ethyl 2-cyanopentanoate. researchgate.net

Reduction of C≡N group : Selective reduction of the nitrile to a primary amine (aminomethyl group) in the presence of an ester can be achieved using specific catalysts like Raney Nickel or Raney Cobalt, often under hydrogen pressure. researchgate.net Reagents like cobalt chloride with sodium borohydride (B1222165) have also been used for selective nitrile reduction. wipo.int

Exhaustive Reduction : Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or exhaustive catalytic hydrogenation can reduce the ester to an alcohol, the nitrile to an amine, and the double bond to a single bond.

The table below outlines various reduction pathways.

Reagent / CatalystPrimary Site of ReductionMain Product
H₂, Pd/C (mild conditions)C=C Double BondEthyl 2-cyanopentanoate
H₂, Raney NiC≡N Triple BondEthyl 2-(aminomethyl)pent-2-enoate
NaBH₄, CoCl₂C≡N Triple BondEthyl 2-(aminomethyl)pent-2-enoate
LiAlH₄ (excess)Ester, Nitrile, and C=C2-(Aminomethyl)pentan-1-ol

The nitrile group can serve as a precursor to a nitrile oxide, a highly reactive 1,3-dipole. Nitrile oxides are valuable intermediates in synthesis, primarily used in [3+2] cycloaddition reactions with dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings like isoxazolines and isoxazoles. researchgate.netmdpi.com

The direct conversion of the nitrile in this compound to a nitrile oxide is challenging. Typically, nitrile oxides are generated in situ from other precursors, such as the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxamoyl chlorides. acs.org A modern approach involves the dehydration of O-silylated hydroxamic acids. acs.org

If the this compound were to be converted into a nitrile oxide precursor (e.g., by transforming the ester into an aldoxime), it could undergo an intramolecular [3+2] cycloaddition if a double or triple bond is present elsewhere in the molecule, providing a powerful route to fused bicyclic systems. nih.govresearchgate.netnih.gov Alternatively, intermolecular cycloaddition with another alkene would yield a substituted isoxazoline. researchgate.net This pathway represents an advanced synthetic transformation, expanding the utility of the cyano group beyond simple hydrolysis or reduction. researchgate.net

Transformations of the Ester Moiety

The ester group in this compound is susceptible to cleavage, transesterification, and reduction, reactions that are characteristic of carboxylic acid esters.

Ester cleavage, or hydrolysis, of this compound can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, typically carried out by heating the ester in the presence of a strong acid and excess water, is a reversible process that yields 2-cyanopent-2-enoic acid and ethanol. libretexts.org

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds by nucleophilic acyl substitution. chemguide.co.uk Treatment of this compound with a strong base, such as sodium hydroxide, results in the formation of sodium 2-cyanopent-2-enoate and ethanol. chemguide.co.uk

Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions will produce mthis compound and ethanol. masterorganicchemistry.comorganic-chemistry.org The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol. researchgate.netmdpi.comsemanticscholar.org

Table 1: Ester Cleavage and Transesterification Reactions of this compound

Reaction Type Reagents Products Conditions
Acidic Hydrolysis H₂O, H⁺ (catalyst) 2-Cyanopent-2-enoic acid, Ethanol Heat
Basic Hydrolysis (Saponification) NaOH Sodium 2-cyanopent-2-enoate, Ethanol Heat
Transesterification CH₃OH, H⁺ or CH₃O⁻ Mthis compound, Ethanol Excess Methanol

The ester functionality of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. youtube.comresearchgate.net The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group, followed by the elimination of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. youtube.comdavuniversity.org This process ultimately yields (2-cyanopent-2-en-1-yl)methanol. It is important to note that LiAlH₄ is a potent reducing agent and can also reduce the nitrile and the carbon-carbon double bond under certain conditions. researchgate.netdavuniversity.orgorgsyn.org

Table 2: Reduction of the Ester Moiety of this compound

Reagent Product Conditions
Lithium Aluminum Hydride (LiAlH₄) (2-Cyanopent-2-en-1-yl)methanol Anhydrous ether or THF, followed by aqueous workup

Olefinic Transformations

The carbon-carbon double bond in this compound is activated by the electron-withdrawing ester and nitrile groups, making it susceptible to both reduction and oxidation reactions.

Catalytic hydrogenation of the α,β-unsaturated system in this compound can lead to the selective reduction of the carbon-carbon double bond to afford ethyl 2-cyanopentanoate. chemrxiv.org This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. The choice of catalyst and reaction conditions is crucial to avoid the reduction of the nitrile group.

Alternatively, the double bond can be selectively reduced using chemical methods. For instance, sodium borohydride (NaBH₄) in a warm mixture of dioxane and methanol has been shown to selectively reduce the C=C double bond in α,β-unsaturated α-cyanoesters. scielo.org.co

Table 3: Reduction of the Olefinic Bond in this compound

Reagents Product
H₂, Pd/C Ethyl 2-cyanopentanoate
NaBH₄, Dioxane/Methanol Ethyl 2-cyanopentanoate

The double bond of this compound can undergo various oxidation reactions. Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglumenlearning.comnih.gov The reaction with OsO₄, often used in catalytic amounts with a co-oxidant, typically proceeds with syn-stereochemistry to yield ethyl 2-cyano-2,3-dihydroxypentanoate. lumenlearning.comyoutube.com

Oxidative cleavage of the double bond can be achieved through ozonolysis. wikipedia.orgyoutube.com Treatment of this compound with ozone (O₃) followed by a workup will cleave the double bond, yielding different products depending on the workup conditions. youtube.comdoubtnut.comyoutube.com A reductive workup (e.g., with zinc and water or dimethyl sulfide) would likely produce ethyl 2-oxo-propanoate and propanal.

Table 4: Oxidation of the Olefinic Bond in this compound

Reaction Type Reagents Product
Dihydroxylation 1. OsO₄ (catalytic), NMO 2. NaHSO₃ Ethyl 2-cyano-2,3-dihydroxypentanoate
Ozonolysis (Reductive Workup) 1. O₃ 2. Zn, H₂O or (CH₃)₂S Ethyl 2-oxopropanoate and Propanal

Reactions with Organometallic Reagents

Due to the presence of multiple electrophilic sites, the reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can be complex. libretexts.orgwikipedia.org These strong nucleophiles can attack the carbonyl carbon of the ester, the carbon of the nitrile group, or the β-carbon of the α,β-unsaturated system (conjugate or 1,4-addition). libretexts.orgmasterorganicchemistry.comyoutube.com

Strongly basic and highly reactive organometallic reagents like Grignard and organolithium reagents typically favor 1,2-addition to the ester carbonyl. libretexts.orgmasterorganicchemistry.com This would involve an initial nucleophilic attack on the carbonyl carbon, followed by the elimination of the ethoxide and a second attack by the organometallic reagent on the resulting ketone intermediate to form a tertiary alcohol after acidic workup. masterorganicchemistry.com

However, conjugate addition (1,4-addition) can be favored with less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), or under specific reaction conditions that promote thermodynamic control. libretexts.org This would result in the addition of the organic group to the β-carbon of the double bond. The nitrile group is also susceptible to attack by organometallic reagents, which would lead to the formation of a ketone after hydrolysis of the intermediate imine. youtube.com The specific outcome of the reaction is highly dependent on the nature of the organometallic reagent, the reaction temperature, and the steric and electronic properties of the substrate.

Table 5: Potential Reactions of this compound with Organometallic Reagents

Reagent Potential Site of Attack Potential Product(s) after Workup
Grignard Reagent (e.g., CH₃MgBr) Ester Carbonyl (1,2-addition) Tertiary alcohol
Organolithium Reagent (e.g., CH₃Li) Ester Carbonyl (1,2-addition) Tertiary alcohol
Organocuprate (e.g., (CH₃)₂CuLi) β-Carbon (1,4-addition) Ethyl 2-cyano-3-methylpentanoate

Named Reactions in the Context of this compound Derivatives

This compound possesses multiple reactive sites—a nitrile group, an ester, and an electron-deficient carbon-carbon double bond. This structural arrangement allows its derivatives to participate, either directly or after modification, in several named reactions, leading to a variety of complex chemical structures.

Blaise Reaction

The Blaise reaction is a classic organic reaction that involves the formation of a β-enamino ester or a β-keto ester from the reaction of a nitrile with an α-haloester in the presence of metallic zinc. wikipedia.orgchem-station.com The reaction proceeds through the formation of an organozinc intermediate, similar to the Reformatsky reaction, which then acts as a nucleophile. chem-station.com

General Mechanism:

Formation of Organozinc Reagent: The α-haloester reacts with activated zinc to form a zinc enolate.

Nucleophilic Addition: The zinc enolate adds to the electrophilic carbon of the nitrile group. wikipedia.org

Hydrolysis: The resulting intermediate is a metalloimine, which upon aqueous workup, yields the final product. wikipedia.org The workup conditions determine the final product; a basic workup (e.g., with aqueous potassium carbonate) typically yields a β-enamino ester, while an acidic workup hydrolyzes the intermediate further to a β-keto ester. wikipedia.orgorganic-chemistry.org

Reactivity of this compound: this compound can serve as the nitrile component in the Blaise reaction. Its cyano group is susceptible to nucleophilic attack by the organozinc reagent formed from an α-haloester. The reaction would lead to the formation of a highly functionalized molecule containing the original α,β-unsaturated ester framework.

Table 1: Blaise Reaction with this compound

Reactant 1Reactant 2ReagentPotential Product (after acidic workup)
This compoundEthyl bromoacetateZinc (activated)Ethyl 2-(1-ethoxy-1-oxopropan-2-oyl)pent-2-enoate

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of an aliphatic dinitrile (an α,ω-dinitrile) to produce a cyclic α-cyanoenamine. synarchive.comwikipedia.org This product can then be hydrolyzed with acid to yield a cyclic ketone. wikipedia.orgbuchler-gmbh.com The reaction is conceptually similar to the Dieckmann condensation but involves nitrile groups instead of esters. wikipedia.org

Reactivity of this compound Derivatives: this compound itself, being a mononitrile, cannot undergo the intramolecular Thorpe-Ziegler reaction. For this reaction to occur, the compound must first be converted into a suitable dinitrile precursor. This would involve a synthetic sequence to introduce a second nitrile group at a position on the carbon backbone that allows for the formation of a stable 5- or 6-membered ring. For instance, functionalization of the ester or the alkyl chain could provide a handle for introducing the second cyano group, thereby creating the necessary α,ω-dinitrile substrate.

Table 2: Hypothetical Thorpe-Ziegler Reaction Pathway for a Derivative

Starting MaterialRequired IntermediateReactionFinal Product (after hydrolysis)
This compoundAn α,ω-dinitrile derived from the starting materialIntramolecular Thorpe-Ziegler CyclizationA cyclic ketone

Ritter Reaction

The Ritter reaction is a chemical process that transforms a nitrile into an N-alkyl amide. wikipedia.org The reaction requires a substrate that can form a stable carbocation in the presence of a strong acid. organic-chemistry.org This carbocation is then trapped by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate, which is subsequently hydrolyzed by water to the amide. organic-chemistry.orgchemistry-reaction.comopenochem.org

General Mechanism:

Carbocation Formation: An alcohol (typically tertiary or benzylic) or an alkene is treated with a strong acid (e.g., sulfuric acid) to generate a carbocation. chemistry-reaction.com

Nucleophilic Attack: The lone pair on the nitrile nitrogen attacks the carbocation, forming a nitrilium ion. organic-chemistry.org

Hydrolysis: The nitrilium ion is attacked by water, and after rearrangement and deprotonation, the N-alkyl amide is formed. organic-chemistry.org

Reactivity of this compound: The nitrile functionality of this compound can participate as the nucleophile in a Ritter reaction. When mixed with a carbocation source, such as tert-butanol (B103910) in concentrated sulfuric acid, the nitrile will react to form an N-tert-butyl amide derivative. A key consideration is the stability of the α,β-unsaturated ester moiety under the harsh acidic conditions of the reaction, which could potentially lead to side reactions like hydrolysis or polymerization.

Table 3: Ritter Reaction with this compound

Nitrile SubstrateCarbocation SourceAcid CatalystPotential Product
This compoundtert-ButanolSulfuric Acid (H₂SO₄)Ethyl 2-(N-tert-butylcarbamoyl)pent-2-enoate

Aldol (B89426) Reactions

The classic Aldol reaction involves the addition of an enolate of an aldehyde or ketone to another carbonyl molecule. masterorganicchemistry.com However, the term can be broadly applied to reactions where an enolate or similar carbon nucleophile adds to an electrophile. In the context of this compound, its reactivity is not that of a typical enolate donor, as it lacks acidic α-hydrogens adjacent to a carbonyl group.

Instead, this compound is an excellent Michael acceptor. The carbon-carbon double bond is highly electron-deficient due to the electron-withdrawing effects of both the adjacent nitrile and ester groups. This makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles, including enolates generated from other ketones or aldehydes. This conjugate addition is known as the Michael reaction, a process closely related to and often performed under similar conditions as the Aldol reaction.

Reactivity of this compound as a Michael Acceptor: An enolate, generated from a compound like acetone (B3395972) or cyclohexanone using a base, will preferentially attack the β-carbon of this compound. This forms a new carbon-carbon bond and results in a new, larger enolate, which is then protonated upon workup.

Table 4: Michael Addition (Aldol-type Reactivity) with this compound

Michael AcceptorMichael Donor (Enolate Source)Base CatalystPotential Product
This compoundAcetoneSodium ethoxide (NaOEt)Ethyl 2-cyano-3-(2-oxopropyl)pentanoate

Derivatization and Structural Diversity of Ethyl 2 Cyanopent 2 Enoate Analogues

Synthesis of Substituted Ethyl 2-cyanopent-2-enoates

The synthesis of substituted ethyl 2-cyanopent-2-enoates is often achieved through condensation reactions, most notably the Knoevenagel condensation. This reaction typically involves the base-catalyzed reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), to form a new carbon-carbon double bond. oiccpress.com The choice of the carbonyl compound and subsequent modifications allows for the introduction of various substituents onto the core structure.

The introduction of alkyl and aryl groups onto the pentenoate backbone significantly influences the molecule's steric and electronic properties. By selecting different aldehydes for the condensation reaction with ethyl cyanoacetate, a range of substituted analogues can be produced. For instance, the reaction with butanone can yield ethyl 2-cyano-3-methylpent-2-enoate. vulcanchem.com Similarly, using aromatic aldehydes leads to the formation of aryl-substituted derivatives. A notable example is the synthesis of (E)-ethyl-2-cyano-3-(aryl)acrylates from the reaction of ethyl cyanoacetate with various aromatic aldehydes. researchgate.net A specific Knoevenagel condensation between 3-phenylpropiolaldehyde and alkyl cyanoacetates yields (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters, demonstrating a method for introducing a phenyl group at the C5 position. ineosopen.org

Table 1: Examples of Alkyl and Aryl Substituted Analogues

Compound Name Substituent Group Position of Substitution
Ethyl (E)-2-cyanobut-2-enoate Methyl C3
Ethyl 2-cyano-3-methylpent-2-enoate Methyl C3

The ester functional group can be readily modified by using different cyanoacetate esters as starting materials in the synthesis. Instead of ethyl cyanoacetate, other alkyl cyanoacetates can be employed, leading to analogues with varied ester functionalities. This modification is achieved by reacting the corresponding alcohol (e.g., methanol (B129727), allyl alcohol, hexadecanol) with cyanoacetic acid. For example, the synthesis of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters has been demonstrated with a variety of alcohol components, resulting in methyl, ethyl, allyl, and hexadecyl esters. ineosopen.org This approach allows for the tuning of properties such as solubility and reactivity without altering the core cyanopentenoate structure.

Table 2: Analogues with Modified Ester Moieties

Compound Name Ester Group Starting Cyanoacetate
Methyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate Methyl Methyl cyanoacetate
Ethyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate Ethyl Ethyl cyanoacetate
Allyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate Allyl Allyl cyanoacetate

Formation of Complex Polyfunctional Derivatives

The multiple functional groups within ethyl 2-cyanopent-2-enoate analogues make them valuable building blocks for the synthesis of more complex, polyfunctional molecules, particularly heterocyclic compounds. wikipedia.org The conjugated system created by the nitrile group and the ester moiety activates the double bond for various addition reactions.

Ethyl cyanoacetate, a common precursor, is widely used in the synthesis of diverse heterocycles such as pyrimidines, purines, and pyridones. wikipedia.orgresearchgate.net Following this synthetic logic, derivatives like (E)-ethyl-2-cyano-3-(aryl)acrylates are reacted with thiourea (B124793) to form pyrimidine (B1678525) thiones, which are complex polyfunctional derivatives. researchgate.net The nitrile and ester groups can participate in cyclization reactions, leading to the formation of ring structures. For example, the reaction of ethyl cyanoacetate with hydrazine (B178648) can be a step in forming pyrazole (B372694) derivatives. wikipedia.org The reactivity of the this compound framework thus provides a pathway to complex molecules with potential applications in various fields of chemistry.

Spectroscopic and Advanced Analytical Characterization Methodologies for Ethyl 2 Cyanopent 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of Ethyl 2-cyanopent-2-enoate by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons of the ethyl ester group and the propyl group attached to the double bond. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent cyano and ester groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key resonances include those for the carbonyl carbon of the ester, the carbons of the C=C double bond, the nitrile carbon, and the carbons of the ethyl and propyl groups. The chemical shifts for sp²-hybridized carbons are typically found downfield (110-160 ppm), while the carbonyl carbon appears even further downfield (around 160-170 ppm). libretexts.orgucalgary.ca

Predicted NMR Data for this compound: Based on analogous structures such as ethyl 2-cyanobutanoate and ethyl 2-methylpentanoate, the following NMR data can be predicted. chemicalbook.comchemicalbook.com

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
CH ₃ (Ester)~1.3 (triplet)~14
CH ₂ (Ester)~4.3 (quartet)~62
CH ₃ (Propyl)~1.1 (triplet)~13
CH ₂ (Propyl, middle)~2.5 (sextet)~22
CH ₂ (Propyl, attached to C=C)~2.8 (triplet)~35
C=CH ~7.5 (triplet)~150
C =C (alpha to C≡N, C=O)-~100
C ≡N-~116
C =O-~163

This interactive table outlines the predicted chemical shifts for each nucleus in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₁₁NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment in predictable ways. Common fragmentation pathways for similar ethyl esters include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl group (-CH₂CH₃), or cleavage of the alkyl chain. nist.govnih.govdocbrown.info Analysis of these fragment ions helps to confirm the connectivity of the molecule. For instance, a prominent peak corresponding to the loss of 45 Da would suggest the cleavage of the ethoxy radical.

Expected Mass Spectrometry Data for this compound:

Ion Formula m/z (Mass-to-charge ratio) Description
[M]⁺[C₈H₁₁NO₂]⁺153.08Molecular Ion
[M - C₂H₅]⁺[C₆H₆NO₂]⁺124.04Loss of the ethyl group
[M - OC₂H₅]⁺[C₆H₆NO]⁺108.05Loss of the ethoxy group
[M - COOC₂H₅]⁺[C₅H₆N]⁺80.05Loss of the ethyl carboxylate group

This interactive table details the expected key ions in the mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. rsc.org

The most prominent peaks are expected to be:

C≡N stretch: A sharp, intense absorption in the range of 2220-2260 cm⁻¹.

C=O stretch: A very strong absorption from the ester carbonyl group, typically found around 1720-1740 cm⁻¹. docbrown.infokcvs.ca

C=C stretch: An absorption in the 1620-1680 cm⁻¹ region, characteristic of the carbon-carbon double bond.

C-O stretch: A strong absorption in the 1000-1300 cm⁻¹ range, corresponding to the C-O single bond of the ester. docbrown.info

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Cyano (C≡N)Stretch2220 - 2260Sharp, Medium-Strong
Carbonyl (C=O)Stretch1720 - 1740Strong
Alkene (C=C)Stretch1620 - 1680Medium
Ester (C-O)Stretch1000 - 1300Strong
C-H (sp³ and sp²)Stretch2850 - 3100Medium

This interactive table summarizes the key functional group frequencies in the IR spectrum.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, UPLC, GC-MS)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are widely used for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would typically be used. The compound's purity is determined by the area of its corresponding peak in the chromatogram. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. jmaterenvironsci.com this compound can be analyzed by GC-MS, where the gas chromatograph separates it from other volatile components before it enters the mass spectrometer for identification. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using X-ray crystallography. This powerful technique provides unambiguous information about the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry (e.g., E/Z configuration of the double bond). researchgate.netnih.gov

Studies on similar cyanoacrylate derivatives have shown that these molecules often exhibit a high degree of planarity. nih.govresearchgate.net X-ray analysis can also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in a crystal lattice. researchgate.netnih.gov This information is crucial for understanding the material's physical properties.

Theoretical and Computational Chemistry Studies on Ethyl 2 Cyanopent 2 Enoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

There is a lack of published studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to specifically investigate Ethyl 2-cyanopent-2-enoate.

Electronic Structure Analysis

No specific analyses of the electronic structure, including molecular orbital energies (HOMO-LUMO), electron density distribution, or electrostatic potential maps for this compound, have been found in the surveyed literature.

Reaction Mechanism Predictions and Transition State Analysis

Detailed computational studies predicting the reaction mechanisms involving this compound, or analyzing the transition states of such reactions, are not available. While the Knoevenagel condensation is the likely synthetic route, yielding this compound from propanal and ethyl cyanoacetate (B8463686), specific theoretical investigations into the thermodynamics and kinetics of this reaction are absent.

Conformation and Stereochemical Properties

A formal conformational analysis of this compound, detailing the potential energy surface and the relative stabilities of different conformers (e.g., s-cis and s-trans isomers), has not been reported. Similarly, in-depth computational studies on its stereochemical properties are not present in the current body of scientific literature.

Molecular Modeling and Dynamics Simulations

No molecular modeling or molecular dynamics simulation studies specifically focusing on this compound could be identified. Such studies would be valuable for understanding its behavior in different environments and its interactions with other molecules.

Structure-Reactivity Relationship (SRR) Studies

While structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have been conducted on various series of cyanoacrylate derivatives, particularly in the context of their biological activities or polymerization rates, no such studies specifically detailing the structure-reactivity relationships of this compound were found.

Applications of Ethyl 2 Cyanopent 2 Enoate in Advanced Organic Synthesis

Building Block for Complex Polyfunctional Molecules

The strategic placement of electron-withdrawing groups in Ethyl 2-cyanopent-2-enoate makes it an excellent Michael acceptor. This reactivity is fundamental to its application as a building block for intricate, polyfunctional molecules. The carbon-carbon double bond is highly susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactions and Research Findings:

Michael Addition: The conjugate addition of nucleophiles is a cornerstone of the synthetic utility of α,β-unsaturated cyanoesters. A wide range of nucleophiles, including carbanions (such as those derived from malonates and β-ketoesters), amines, thiols, and alcohols, can readily add to the β-position of the double bond. This reaction is a powerful tool for carbon chain extension and the introduction of diverse functional groups. While specific studies on this compound are limited, the well-established reactivity of similar compounds, such as ethyl 2-cyanoacrylate, provides a strong basis for its expected behavior. The resulting adducts from these reactions are themselves versatile intermediates, poised for further synthetic transformations.

Diels-Alder Reaction: As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene (B86901) derivatives. The electron-withdrawing nature of the nitrile and ester groups enhances the dienophilic character of the double bond, facilitating these cycloadditions. This provides a direct route to six-membered rings with a high degree of functionalization and stereochemical control. The resulting cycloadducts can serve as precursors to a variety of complex carbocyclic and heterocyclic systems.

Radical Addition: Radical additions to the double bond of α,β-unsaturated cyanoesters offer another avenue for the construction of complex molecules. For instance, the radical-catalyzed addition of ethyl cyanoacetate (B8463686) to conjugated olefins has been demonstrated to yield 1:1 adducts, showcasing the potential for forming new carbon-carbon bonds under radical conditions. rsc.org

Table 1: Potential Reactions of this compound for Building Complex Molecules

Reaction TypeNucleophile/ReagentProduct TypeSignificance
Michael AdditionEnolates, Amines, ThiolsPolyfunctional alkanesC-C and C-heteroatom bond formation
Diels-Alder ReactionConjugated dienesSubstituted cyclohexenesFormation of six-membered rings
Radical AdditionAlkyl radicalsFunctionalized alkanesAlternative C-C bond formation

Intermediate in Heterocyclic Compound Synthesis

The diverse reactivity of this compound makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. The nitrile and ester functionalities, along with the carbon-carbon double bond, provide multiple reaction sites for cyclization reactions.

Synthesis of Pyridines and Pyrimidines:

Pyridine (B92270) Synthesis: Substituted pyridines, a core scaffold in many pharmaceuticals and agrochemicals, can be synthesized from precursors analogous to this compound. One common method involves a one-pot, multi-component reaction of an α,β-unsaturated compound, an active methylene (B1212753) compound (like ethyl cyanoacetate), an aldehyde or ketone, and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). nih.govbaranlab.orgijpsonline.com By analogy, this compound could react with a ketone and ammonium acetate (B1210297) to yield highly substituted dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. The presence of the cyano group is particularly advantageous as it can be further elaborated into other functional groups. researchgate.net

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives are of immense biological importance, forming the backbone of nucleobases. The synthesis of pyrimidines often involves the condensation of a three-carbon unit with a urea, thiourea (B124793), or guanidine (B92328) derivative. bu.edu.eggsconlinepress.com this compound, through a Michael addition followed by cyclization, can serve as the three-carbon component. For example, the reaction with guanidine in the presence of a base is expected to yield 2-amino-5-cyano-pyrimidine derivatives. researchgate.netresearchgate.net

Table 2: Potential Heterocyclic Systems from this compound

HeterocycleReagentsKey Reaction Steps
PyridineKetone, Ammonium AcetateMichael Addition, Cyclization, Oxidation
PyrimidineGuanidine, BaseMichael Addition, Cyclization
ThiopheneSulfur, BaseGewald Reaction Analogue

Precursors for Bioactive Molecules and Pharmaceutical Compounds

The heterocyclic scaffolds that can be synthesized from this compound are prevalent in a vast number of bioactive molecules and pharmaceutical compounds. frontiersin.org Therefore, this compound represents a key starting material for the synthesis of new chemical entities with potential therapeutic applications.

Potential Bioactive Scaffolds:

Cyanopyridines: The cyanopyridine moiety is found in a range of biologically active compounds. For example, certain substituted pyridines have been investigated as anti-inflammatory and anticancer agents. nih.gov The synthesis of novel pyridine derivatives from precursors like ethyl cyanoacetate highlights the potential for generating libraries of compounds for biological screening.

Pyrimidines: The pyrimidine ring is a cornerstone of medicinal chemistry. Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov The ability to synthesize substituted pyrimidines from this compound opens up avenues for the development of new therapeutic agents. gsconlinepress.comresearchgate.net

While direct synthesis of existing drugs from this compound is not extensively documented, its role as a versatile precursor for these important heterocyclic systems underscores its significance in medicinal chemistry research.

Role in Chiral Molecule Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While specific applications of this compound in asymmetric synthesis are not widely reported in the available literature, its structure lends itself to several strategies for the synthesis of chiral molecules.

Potential Asymmetric Strategies:

Asymmetric Michael Addition: The Michael addition of nucleophiles to this compound can be rendered enantioselective through the use of chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands. This would lead to the formation of chiral adducts with the creation of one or more stereocenters.

Asymmetric Diels-Alder Reaction: The use of chiral Lewis acids as catalysts can induce facial selectivity in the Diels-Alder reaction between this compound and a diene, resulting in the formation of enantioenriched cyclohexene derivatives.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the ester group of this compound could direct the stereochemical outcome of subsequent reactions, such as Michael additions or cycloadditions. The auxiliary could then be removed to yield the chiral product.

Further research is needed to explore and develop these potential avenues for the application of this compound in chiral molecule synthesis.

Applications in Polymer Chemistry

Alkyl 2-cyanoacrylates are well-known for their rapid polymerization, which is the basis for their use as "super glues". nih.govpcbiochemres.comwikipedia.org this compound, as a substituted ethyl 2-cyanoacrylate, is also expected to undergo polymerization, and its unique structure could impart interesting properties to the resulting polymers.

Polymerization Mechanisms and Potential Properties:

Anionic Polymerization: The strong electron-withdrawing nature of the nitrile and ester groups makes the β-carbon of the double bond highly electrophilic and susceptible to attack by even weak nucleophiles, such as water or amines. pcbiochemres.comresearchgate.net This initiates a rapid anionic polymerization, leading to the formation of a high molecular weight polymer. The presence of the propyl group at the β-position in this compound, compared to a hydrogen in ethyl 2-cyanoacrylate, may influence the rate of polymerization and the properties of the resulting polymer due to steric and electronic effects.

Radical Polymerization: While anionic polymerization is the most common, radical polymerization of cyanoacrylates is also possible, typically under acidic conditions to suppress the anionic pathway. nih.gov This allows for greater control over the polymerization process and the synthesis of copolymers with other monomers. The radical polymerization of this compound could lead to polymers with different microstructures and properties compared to those obtained via anionic polymerization.

Polymer Properties and Applications: The properties of poly(alkyl 2-cyanoacrylates) can be tuned by varying the alkyl ester group. Longer or bulkier alkyl groups generally lead to polymers with lower glass transition temperatures and increased flexibility. The propyl group in this compound would be expected to yield a polymer with properties intermediate between those of poly(ethyl 2-cyanoacrylate) and longer-chain poly(alkyl 2-cyanoacrylates). These polymers have potential applications in biomedical fields as tissue adhesives and for drug delivery, owing to their biocompatibility and biodegradability. nih.govnih.gov

Table 3: Comparison of Ethyl 2-cyanoacrylate and this compound as Monomers

MonomerStructureExpected Polymerization BehaviorPotential Polymer Properties
Ethyl 2-cyanoacrylateCH2=C(CN)COOEtVery rapid anionic polymerizationHard, brittle polymer
This compoundCH3CH2CH=C(CN)COOEtRapid anionic polymerization, potentially slower than ECAPotentially more flexible polymer than poly(ECA)

Exploration of Biological Activities and Medicinal Chemistry Potential of Ethyl 2 Cyanopent 2 Enoate Derivatives

Investigation of Molecular Target Interactions at a Mechanistic Level

The molecular interactions of ethyl 2-cyanopent-2-enoate and its derivatives are primarily dictated by the presence of the electron-withdrawing cyano and ester groups, which activate the carbon-carbon double bond. This makes the molecule susceptible to nucleophilic attack, a key mechanism in its interaction with biological macromolecules. The cytotoxicity of related α-cyanoacrylates is thought to be mediated through several mechanisms.

One primary mechanism of cytotoxicity is the rapid polymerization of cyanoacrylate monomers in the presence of water or basic substances, which can be found in biological environments. This polymerization can lead to the formation of solid masses, causing physical disruption to cells and tissues. Furthermore, the degradation of these polymers can release cytotoxic byproducts such as formaldehyde (B43269) and alkyl cyanoacetate (B8463686). The rate of degradation and the subsequent release of toxic products are dependent on the length of the alkyl chain of the ester group. Shorter alkyl chains, such as in ethyl cyanoacrylate, lead to faster degradation and a higher local concentration of cytotoxic byproducts compared to longer-chain derivatives.

At a molecular level, the electrophilic nature of the α,β-unsaturated system allows for Michael addition reactions with nucleophilic residues in proteins, such as cysteine thiols and lysine amino groups. This covalent modification of proteins can lead to enzyme inhibition, disruption of protein structure and function, and induction of cellular stress pathways. For instance, α-cyanocinnamate derivatives, which share the α-cyano-α,β-unsaturated carbonyl moiety, have been identified as inhibitors of monocarboxylate transporter-1 (MCT1). umn.edu MCT1 is a crucial protein for the transport of lactate across cell membranes and is often upregulated in cancer cells. umn.edu Inhibition of MCT1 disrupts the metabolic symbiosis between hypoxic and aerobic cancer cells, leading to cell death. umn.edu The proposed mechanism of inhibition involves the interaction of the α-cyanocinnamate scaffold with the active site of the transporter.

Studies on various α,β-unsaturated carbonyl compounds have shown that they can induce apoptosis in cancer cells. While the specific targets for this compound are not yet fully elucidated, related compounds have been shown to interact with key signaling proteins involved in cell survival and apoptosis, such as those in the mitogen-activated protein kinase (MAPK) pathway. The covalent adduction to these proteins can alter their phosphorylation status and downstream signaling, ultimately leading to programmed cell death.

Enzyme-Mediated Transformations and Bioreduction (e.g., ene-reductases)

The carbon-carbon double bond in this compound and its analogues is a prime target for enzymatic reduction, offering a green and highly selective method for producing chiral molecules. Ene-reductases (ERs), a class of flavin-dependent enzymes, are particularly well-suited for the asymmetric bioreduction of activated alkenes. These enzymes catalyze the stereoselective reduction of the C=C double bond, leading to the formation of up to two new stereocenters with high enantiomeric excess.

The mechanism of ER-catalyzed reduction involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the α,β-unsaturated substrate. This is followed by protonation of the resulting enolate intermediate at the α-carbon, typically by a conserved tyrosine residue in the enzyme's active site. The oxidized FMN cofactor is then regenerated by a nicotinamide cofactor, usually NADPH.

The substrate scope of ene-reductases is broad and includes a variety of α,β-unsaturated compounds such as ketones, aldehydes, esters, and nitriles. The stereochemical outcome of the reduction, i.e., whether the (R)- or (S)-enantiomer is produced, is determined by the specific ene-reductase used and the geometry of the substrate's binding in the active site. Several well-characterized ene-reductases, such as Old Yellow Enzyme (OYE) and its homologues, have been successfully employed for the bioreduction of α-cyano-α,β-unsaturated esters.

The efficiency of these bioreductions can be influenced by several factors, including the enzyme's stability, cofactor regeneration, and potential substrate or product inhibition. To address the issue of cofactor cost, whole-cell biocatalysts or in situ cofactor regeneration systems are often employed. For example, glucose dehydrogenase can be coupled with the ene-reductase to continuously regenerate the NADPH cofactor.

The application of ene-reductases for the transformation of this compound derivatives can yield valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. The high stereoselectivity of these enzymes makes them an attractive alternative to traditional chemical methods for asymmetric reduction.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry for Analogues

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the general principles of SAR for α,β-unsaturated carbonyl compounds and related α-cyanocinnamate derivatives can provide valuable insights into the design of more potent and selective analogues. The biological activity of these compounds is intricately linked to the nature and position of substituents on the core scaffold.

Key Structural Features Influencing Activity:

The α,β-Unsaturated System: The presence of the electron-withdrawing cyano and ester groups is crucial for the electrophilicity of the double bond, which is essential for covalent interactions with biological targets. Modifications that reduce this electrophilicity, such as the introduction of electron-donating groups, are likely to decrease biological activity.

The Ester Group: The nature of the alkyl group in the ester moiety can influence the compound's solubility, cell permeability, and metabolic stability. As observed with other cyanoacrylates, increasing the chain length of the alkyl group can reduce cytotoxicity by slowing down the rate of degradation and the release of toxic byproducts.

The Cyano Group: The nitrile group plays a significant role in activating the double bond and can also participate in hydrogen bonding interactions with target proteins. Replacement of the cyano group with other electron-withdrawing groups could be explored to modulate activity and selectivity.

SAR studies on related scaffolds have demonstrated that even minor structural modifications can lead to significant changes in biological activity. For instance, the position of a substituent on an aromatic ring can dramatically alter the inhibitory potency of a compound. A systematic approach to SAR, involving the synthesis and biological evaluation of a library of analogues with diverse substituents, is essential for identifying the key pharmacophoric features and optimizing the lead compound's properties.

Design and Synthesis of Potentially Bioactive Analogues

The design of novel, potentially bioactive analogues of this compound is guided by the structural insights gained from SAR studies and a mechanistic understanding of their interactions with biological targets. The synthetic accessibility of the α-cyano-α,β-unsaturated ester scaffold allows for the introduction of a wide range of functional groups to explore chemical space and optimize for desired biological activities.

A common and versatile method for the synthesis of this compound and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, in this case, ethyl cyanoacetate. The choice of the aldehyde or ketone determines the substituent at the γ-position of the resulting α,β-unsaturated ester.

Strategies for the Design of Bioactive Analogues:

Introduction of Pharmacophoric Groups: Incorporating fragments known to interact with specific biological targets can lead to the development of compounds with improved potency and selectivity. For example, attaching heterocyclic moieties or groups capable of forming specific hydrogen bonds could enhance the binding affinity to a target protein.

Modification of Physicochemical Properties: Altering the lipophilicity, polarity, and molecular weight of the analogues can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This can be achieved by introducing different alkyl or aryl substituents.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to analogues with improved activity or reduced toxicity. For instance, the ester group could be replaced with an amide or a sulfonamide to explore different interactions with the target.

The synthesis of a library of analogues based on these design principles allows for a systematic exploration of the SAR. Subsequent biological evaluation of these compounds can identify promising leads for further optimization and development as potential therapeutic agents. For example, the synthesis of peptidyl α,β-unsaturated carbonyl derivatives has been explored to develop inhibitors of malarial calpain, a cysteine protease. nih.gov In these analogues, the peptide moiety provides specificity for the enzyme's active site, while the α,β-unsaturated carbonyl group acts as an electrophilic "warhead" for covalent modification of the catalytic cysteine residue. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-cyanopent-2-enoate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound is typically synthesized via Knoevenagel condensation between ethyl acetoacetate and acrylonitrile derivatives. Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DoE) frameworks to assess variable interactions . Monitor reaction progress via FTIR or NMR to confirm intermediate formation and final product purity.

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and WinGX for data processing . Ensure crystal quality by optimizing solvent systems (e.g., slow evaporation in polar aprotic solvents). Validate bond lengths and angles against DFT-optimized models to resolve discrepancies between experimental and computational data .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and HRMS for cross-validation. For example, if NMR signals suggest unexpected tautomerism, perform variable-temperature NMR or computational chemical shift prediction (e.g., using Gaussian or ORCA) to resolve ambiguities . Document solvent and concentration effects on spectral outcomes .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) experiments by replacing key hydrogens with deuterium (e.g., at the α-position of the enoate). Monitor rate changes via HPLC or GC-MS. Pair with DFT calculations (e.g., using Gaussian) to model transition states and validate proposed mechanisms . Use Eyring plots to distinguish between concerted and stepwise pathways .

Q. What strategies resolve contradictions in catalytic activity data for this compound in asymmetric synthesis?

  • Methodological Answer : Perform systematic error analysis: (1) Compare enantiomeric excess (ee) values across multiple analytical methods (e.g., chiral HPLC vs. Mosher ester analysis). (2) Assess catalyst purity via X-ray fluorescence (XRF) or ICP-MS. (3) Replicate studies under inert atmospheres to rule out oxidation side reactions .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the enoate and dienophiles. Validate predictions with experimental outcomes from differential scanning calorimetry (DSC) to assess transition-state energetics. Cross-reference with frontier molecular orbital (FMO) theory to rationalize regioselectivity .

Q. What advanced statistical methods are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS) to identify critical process parameters (CPPs) affecting yield and purity. Use control charts (e.g., Shewhart charts) for real-time monitoring. For outlier detection, employ Grubbs’ test or Dixon’s Q-test .

Data Presentation and Ethical Considerations

Q. How should crystallographic data for this compound be reported to ensure reproducibility?

  • Methodological Answer : Adhere to IUCr guidelines: Include CIF files with full refinement parameters (R-factors, residual density maps) and thermal displacement parameters. Use ORTEP-3 for generating publication-quality thermal ellipsoid diagrams . Disclose twinning or disorder in the crystal lattice .

Q. What ethical frameworks apply when publishing contradictory data on the biological activity of this compound?

  • Methodological Answer : Follow COPE guidelines: (1) Disclose all raw data in supplementary materials. (2) Discuss potential confounders (e.g., solvent residues, assay interference). (3) Cite prior studies with divergent results and propose hypotheses for discrepancies (e.g., differences in cell lines or incubation times) .

Tables for Key Data

Property Analytical Method Typical Value Reference Standard
Melting PointDSC45–47°CUSP <741>
Enantiomeric ExcessChiral HPLC (Chiralpak AD-H)92% eeICH Q6A
Crystal SystemSC-XRDMonoclinic, P21/cP2_1/cCCDC Deposition Guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.